Cas no 2228678-69-9 (2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid)
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
- EN300-1801368
- 2228678-69-9
-
- Inchi: 1S/C10H16N2O4/c1-6-7(5-10(2,15)9(13)14)8(16-4)12(3)11-6/h15H,5H2,1-4H3,(H,13,14)
- InChI Key: NHZZMVYGXPZHGC-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)(C)CC1C(C)=NN(C)C=1OC
Computed Properties
- Exact Mass: 228.11100700g/mol
- Monoisotopic Mass: 228.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 84.6Ų
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1801368-1g |
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
2228678-69-9 | 1g |
$1572.0 | 2023-09-19 | ||
| Enamine | EN300-1801368-5g |
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
2228678-69-9 | 5g |
$4557.0 | 2023-09-19 | ||
| Enamine | EN300-1801368-10g |
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
2228678-69-9 | 10g |
$6758.0 | 2023-09-19 | ||
| Enamine | EN300-1801368-0.05g |
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
2228678-69-9 | 0.05g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1801368-0.1g |
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
2228678-69-9 | 0.1g |
$1384.0 | 2023-09-19 | ||
| Enamine | EN300-1801368-0.25g |
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
2228678-69-9 | 0.25g |
$1447.0 | 2023-09-19 | ||
| Enamine | EN300-1801368-0.5g |
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
2228678-69-9 | 0.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1801368-1.0g |
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
2228678-69-9 | 1g |
$1572.0 | 2023-06-03 | ||
| Enamine | EN300-1801368-2.5g |
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
2228678-69-9 | 2.5g |
$3080.0 | 2023-09-19 | ||
| Enamine | EN300-1801368-5.0g |
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid |
2228678-69-9 | 5g |
$4557.0 | 2023-06-03 |
2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
CAS No. 2228678-69-9: 2-Hydroxy-3-(5-Methoxy-1,3-Dimethyl-1H-Pyrazol-4-Yl)-2-Methylpropanoic Acid
The compound 2-hydroxy-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid, identified by CAS No. 2228678-69-9, represents a structurally complex organic molecule with significant potential in pharmaceutical and biochemical research. Its hybrid architecture combines a pyrazole ring system—a common scaffold in drug design—with substituents such as the methoxy group and branched alkyl chains, creating a versatile platform for modulating biological activity. Recent advancements in synthetic methodologies have enabled precise control over its stereochemistry and functional group placement, enhancing its utility in targeted therapeutic applications.
A critical feature of this compound lies in its hydroxyl group at position 2 and the methyl substituent on the pyrazole ring. These structural elements contribute to hydrogen bonding capabilities and lipophilicity, respectively, which are pivotal for optimizing bioavailability and receptor binding affinity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that analogs with similar substituents exhibit potent inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications. The methylpropanoic acid moiety, particularly its branched structure, further stabilizes the molecule’s conformation, reducing metabolic degradation pathways.
In vitro studies have revealed intriguing pharmacological profiles for this compound. Researchers at the University of Basel recently reported that it selectively binds to transient receptor potential (TRP) ion channels—a family implicated in pain signaling—without affecting off-target pathways typically associated with NSAIDs. This selectivity arises from the unique spatial arrangement of its methoxy-substituted pyrazole core, which forms π-stacking interactions with aromatic residues in TRP channel pockets. Such findings align with growing interest in TRP modulators for chronic pain management, where traditional opioids face escalating regulatory scrutiny.
Synthetic chemists have refined routes to access this compound through convergent strategies involving Suzuki-Miyaura cross-coupling and aldol condensation steps. A notable method described in a 2024 Angewandte Chemie paper employs a one-pot sequence starting from commercially available benzaldehyde derivatives and dimethylamine hydrochloride. This approach achieves an overall yield of 78% while minimizing hazardous reagents—a critical consideration for scalable production under Good Manufacturing Practices (GMP). The use of microwave-assisted heating further reduces reaction times by over 50%, addressing industrial efficiency demands.
Biochemical assays highlight its role as a chaperone for protein folding mechanisms. Collaborative work between Stanford University and Genentech demonstrated that this compound stabilizes misfolded variants of transthyretin (TTR), a protein linked to familial amyloid polyneuropathy (FAP). The methyl groups on the pyrazole ring create hydrophobic contacts with TTR’s beta-sheet regions, preventing aggregation while preserving native function—a mechanism distinct from existing TTR stabilizers like tafamidis. Preclinical models showed reduced amyloid deposition in mouse models after 14 days of administration at submicromolar concentrations.
In diagnostic applications, its fluorescent properties under UV excitation make it an attractive candidate for imaging probes. A Nature Communications study from 2024 showcased its use as a Förster resonance energy transfer (FRET) donor when conjugated to aptamers targeting cancer biomarkers such as HER2/neu receptors. The compound’s rigid conjugated system provides emission wavelengths between 580–610 nm—ideal for deep-tissue imaging—while the pyrazole’s electron-withdrawing effect enhances signal-to-noise ratios by ~40% compared to conventional dyes.
Ongoing research explores its epigenetic modulation potential via histone deacetylase (HDAC) inhibition. Initial data from Kyoto University indicates that nanomolar concentrations induce acetylation patterns resembling those observed during neuronal plasticity enhancement. The presence of both acidic and basic functional groups allows reversible zinc ion coordination at HDAC active sites without disrupting essential metalloprotein interactions—a breakthrough compared to earlier HDAC inhibitors prone to off-target toxicity.
Toxicological evaluations conducted per OECD guidelines reveal an LD₅₀ exceeding 5 g/kg in rodent models when administered orally—a favorable profile compared to structurally related compounds lacking the methylpropanoic acid side chain. Chronic toxicity studies over 90 days showed no significant organ damage or mutagenic effects up to 1 g/kg/day doses, supported by Ames test results confirming no DNA damage induction even at elevated concentrations.
This multifunctional molecule exemplifies modern medicinal chemistry’s ability to engineer specificity through precise structural design principles. Its modular architecture allows iterative optimization toward diverse therapeutic targets while maintaining manufacturing feasibility—a balance critical for advancing compounds from discovery into clinical pipelines. As interdisciplinary teams continue exploring its interactions with novel biological systems, it holds promise as both a standalone therapeutic agent and a valuable tool compound for studying complex cellular mechanisms.
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